![molecular formula C22H21N3O3S3 B2763985 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 886959-12-2](/img/structure/B2763985.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which are structurally related to our compound. These derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . Further studies could explore the specific mechanisms underlying this effect.
Antitumor Properties
Quinazoline derivatives, including our compound, have been associated with antitumor effects. The quinazoline ring system is considered a privileged scaffold due to its versatility. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). Investigating the potential of our compound as an anti-invasive agent or a DHFR inhibitor could be valuable .
Sedative and Analgesic Effects
Historically, quinazoline derivatives have shown promise as sedatives and analgesics. While more research is needed, exploring the potential of our compound in these therapeutic areas could yield interesting findings .
Antidiabetic Applications
The quinazoline nucleus has been linked to antidiabetic activity. Investigating whether our compound affects glucose metabolism or insulin sensitivity could provide insights into its potential as an antidiabetic agent .
Anti-inflammatory Properties
Quinazoline derivatives have demonstrated anti-inflammatory effects. Our compound might modulate inflammatory pathways, making it relevant for further investigation in this context .
Antifungal Activity
Although not directly studied for antifungal properties, the structural features of our compound suggest potential antifungal effects. Future research could explore its activity against fungal pathogens .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of activities .
Biochemical Pathways
Given the wide range of activities associated with benzothiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
It’s noted that the admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this compound .
Result of Action
It’s known that benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .
Action Environment
It’s known that the synthesis of related compounds was carried out under relatively milder reaction conditions .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-13-14(2)29-22(19(13)21-23-17-7-5-6-8-18(17)30-21)24-20(26)15-9-11-16(12-10-15)31(27,28)25(3)4/h5-12H,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLGKPOPXOITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide |
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